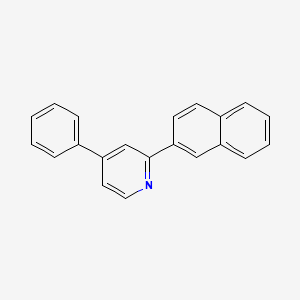

2-(Naphthalen-2-yl)-4-phenylpyridine

Description

2-(Naphthalen-2-yl)-4-phenylpyridine is a polycyclic aromatic compound featuring a pyridine core substituted with a naphthalene group at the 2-position and a phenyl group at the 4-position. This structure combines the electron-deficient pyridine ring with extended π-conjugation from naphthalene and phenyl moieties, making it a candidate for applications in medicinal chemistry and materials science.

The synthesis of related compounds often involves multi-step reactions, such as the condensation of ketones with hydrazines or the use of catalytic methods to introduce substituents. For instance, 3-(naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one (a structurally similar enone derivative) was synthesized using Fe₂O₃@SiO₂/In₂O₃ as a catalyst .

Properties

Molecular Formula |

C21H15N |

|---|---|

Molecular Weight |

281.3 g/mol |

IUPAC Name |

2-naphthalen-2-yl-4-phenylpyridine |

InChI |

InChI=1S/C21H15N/c1-2-6-16(7-3-1)19-12-13-22-21(15-19)20-11-10-17-8-4-5-9-18(17)14-20/h1-15H |

InChI Key |

VLHGEDCOPDNHCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential:

Research indicates that 2-(Naphthalen-2-yl)-4-phenylpyridine exhibits promising properties for the development of therapeutic agents. Its structure allows it to interact with various biological targets, making it a candidate for treating conditions such as cancer and neurological disorders.

Case Study: Anti-Cancer Activity

In vitro studies have shown that derivatives of this compound can inhibit tumor cell proliferation in various cancer models. For instance, a study demonstrated that specific analogs reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Biochemical Research

Enzyme Interactions:

The compound is utilized to study enzyme kinetics and interactions. Its ability to act as an inhibitor or modulator makes it valuable in understanding complex biochemical pathways.

Case Study: Enzyme Inhibition

A notable study focused on the inhibition of protein kinases by this compound derivatives. The results indicated a significant decrease in enzyme activity, providing insights into potential mechanisms for drug design targeting kinase-related diseases.

Standard Reference Material:

In analytical chemistry, this compound serves as a standard reference material for various analytical techniques, including chromatography and spectroscopy. Its consistent properties aid in calibrating instruments and validating methods.

Agrochemical Applications

Pesticide Development:

Emerging research explores the potential of this compound in agrochemical formulations, particularly as an active ingredient in pesticides. Its efficacy against specific pests has been documented, suggesting a pathway for developing environmentally friendly pest control solutions.

| Application Area | Description |

|---|---|

| Pest Control | Effective against aphids |

| Environmental Impact | Low toxicity to non-target species |

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2-(naphthalen-2-yl)-4-phenylpyridine with structurally analogous pyridine derivatives, highlighting substituent effects on molecular weight, melting point, and spectral properties:

Key Observations :

- Substituent Effects: The introduction of electron-withdrawing groups (e.g., -NO₂, -Cl) increases molecular weight and melting points (e.g., Q2: 278–282°C vs. simpler analogs) .

- Spectral Data : The presence of -CN and -NH₂ groups in Q2 results in distinct IR peaks at 2183 cm⁻¹ and 3479 cm⁻¹, respectively. Aromatic protons in naphthalene-containing compounds typically resonate between δ 7.18–7.79 ppm .

Q & A

Q. What are the recommended methodologies for synthesizing 2-(Naphthalen-2-yl)-4-phenylpyridine?

Synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the naphthalene and phenyl moieties to the pyridine core. Key steps include:

- Using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .

- Optimizing reaction temperatures (e.g., 80–110°C) and solvent systems (e.g., toluene/ethanol mixtures) .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How should researchers handle and store this compound safely?

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid water jets during spills due to potential reactivity .

- Storage: Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .

Q. What analytical techniques are critical for characterizing this compound?

- Structural confirmation: X-ray crystallography (for single crystals) or NMR (¹H/¹³C) to verify substitution patterns .

- Purity assessment: HPLC with UV detection (C18 columns, acetonitrile/water mobile phase) .

- Mass analysis: High-resolution mass spectrometry (HRMS) to confirm molecular weight .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

- Catalyst screening: Test alternative catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) to enhance regioselectivity .

- Solvent effects: Evaluate polar aprotic solvents (e.g., DMF) for improved solubility of aromatic intermediates .

- Microwave-assisted synthesis: Reduce reaction times and improve yields compared to conventional heating .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

- Cross-validation: Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

- Isotopic labeling: Use deuterated analogs to clarify ambiguous proton environments .

- Collaborative analysis: Share raw data with crystallography or spectroscopy experts to resolve ambiguities .

Q. What strategies mitigate compound degradation during long-term stability studies?

- Light and oxygen avoidance: Store samples in amber vials with oxygen scavengers .

- Accelerated stability testing: Expose the compound to elevated temperatures (40–60°C) and monitor degradation products via LC-MS .

Q. How can computational modeling aid in predicting the biological activity of this compound?

- Docking studies: Use software like AutoDock to simulate interactions with target proteins (e.g., kinases) .

- QSAR modeling: Correlate substituent electronic properties (Hammett constants) with observed activity .

Q. What are the challenges in assessing the ecological impact of this compound?

- Data gaps: No established ecotoxicity, persistence, or bioaccumulation data exist .

- Proposed methods: Conduct in silico predictions (EPI Suite) and microcosm studies to evaluate biodegradation pathways .

Methodological Notes

- Safety protocols for pyridine derivatives emphasize avoiding aqueous reactions with chlorinated intermediates due to toxic fume risks .

- Synthetic scalability requires balancing cost (e.g., catalyst loading) and purity, particularly for pharmacological applications .

- Data reproducibility hinges on rigorous solvent drying and moisture-free reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.